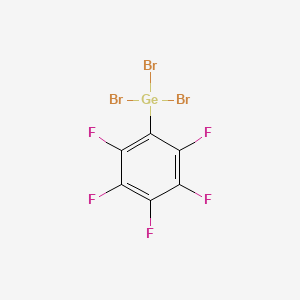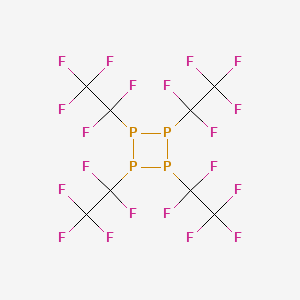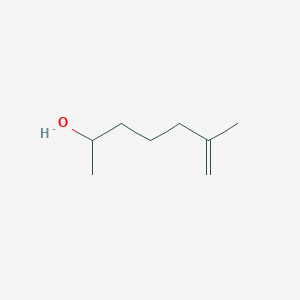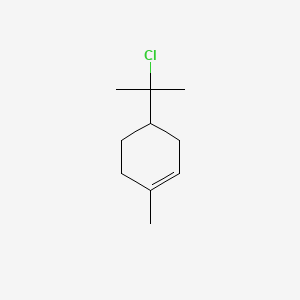
Cyclohexene, 4-(1-chloro-1-methylethyl)-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chloropropan-2-yl)-1-methylcyclohexene is an organic compound with a unique structure that includes a cyclohexene ring substituted with a 2-chloropropan-2-yl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloropropan-2-yl)-1-methylcyclohexene can be achieved through several methods. One common approach involves the alkylation of 1-methylcyclohexene with 2-chloropropane under acidic conditions. The reaction typically requires a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(2-chloropropan-2-yl)-1-methylcyclohexene may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of the compound on a large scale.
化学反应分析
Types of Reactions
4-(2-chloropropan-2-yl)-1-methylcyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The chlorine atom in the 2-chloropropan-2-yl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-chloropropan-2-yl)-1-methylcyclohexene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-chloropropan-2-yl)-1-methylcyclohexene involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved depend on the specific reactions and conditions.
相似化合物的比较
Similar Compounds
- 4-(2-chloropropan-2-yl)benzene
- 1-chloro-4-(2-chloropropan-2-yl)benzene
- 2-chloropropan-2-ylcyclohexane
Uniqueness
4-(2-chloropropan-2-yl)-1-methylcyclohexene is unique due to its specific substitution pattern on the cyclohexene ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
39864-10-3 |
|---|---|
分子式 |
C10H17Cl |
分子量 |
172.69 g/mol |
IUPAC 名称 |
4-(2-chloropropan-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C10H17Cl/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9H,5-7H2,1-3H3 |
InChI 键 |
JDMWYZSPJDXSOB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC(CC1)C(C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


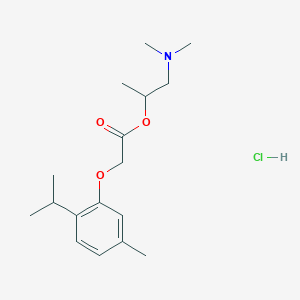
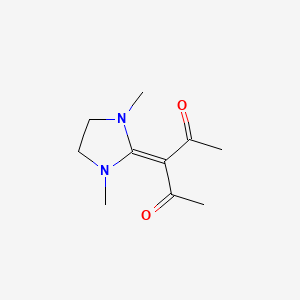
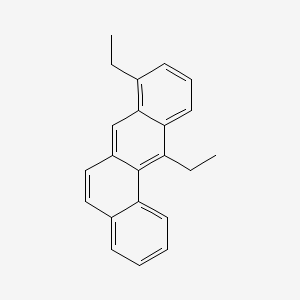
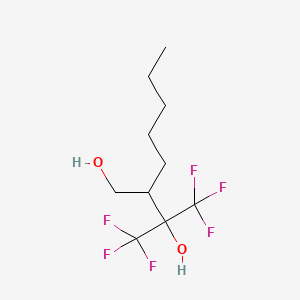
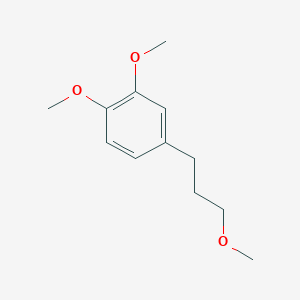
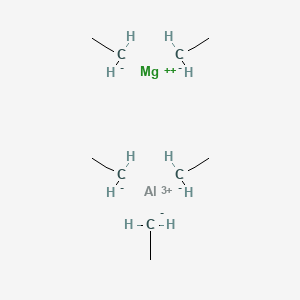
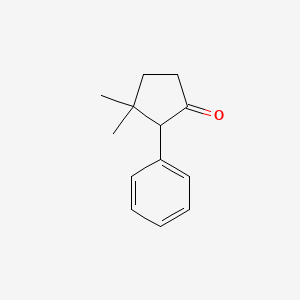
![N-[(4-Methoxybenzene-1-sulfonyl)carbamoyl]-3-methylbut-2-enamide](/img/structure/B14676667.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)
